4-(4-甲氧基苯基)吗啉

描述

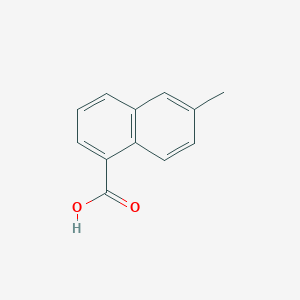

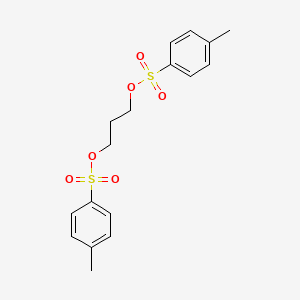

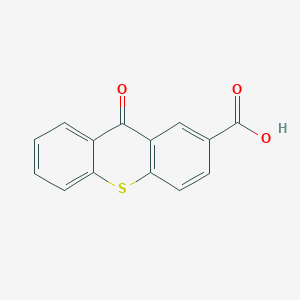

4-(4-Methoxyphenyl)morpholine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . It is a white to brown solid at room temperature .

Synthesis Analysis

The synthesis of morpholines, including 4-(4-Methoxyphenyl)morpholine, has been a subject of significant research due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

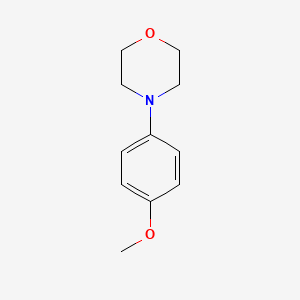

The molecular structure of 4-(4-Methoxyphenyl)morpholine consists of a six-membered ring containing two heteroatoms, oxygen and nitrogen . The compound has a molar refractivity of 54.7±0.3 cm3, a molar volume of 176.7±3.0 cm3, and a polarizability of 21.7±0.5 10-24 cm3 .Physical And Chemical Properties Analysis

4-(4-Methoxyphenyl)morpholine is a white to brown solid with a molecular weight of 193.25 . It has a density of 1.1±0.1 g/cm3, a boiling point of 335.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .科学研究应用

Life Science Research

4-(4-Methoxyphenyl)morpholine: is utilized in life science research due to its structural significance in bioactive molecules. It serves as a scaffold in the synthesis of various biologically relevant compounds, including those with potential therapeutic effects .

Material Science

In material science, this compound’s unique chemical structure is explored for its potential in creating new materials. Its morpholine ring can be a key component in polymers or small molecule-based materials, which could have applications ranging from electronics to coatings .

Chemical Synthesis

4-(4-Methoxyphenyl)morpholine: plays a crucial role in chemical synthesis, particularly in the formation of morpholine derivatives. These derivatives are integral in synthesizing a wide array of chemicals, including pharmaceuticals and agrochemicals .

Chromatography

This compound is also significant in chromatography, where it can be used as a standard or a reagent. Its properties allow for the separation of complex mixtures, aiding in the purification and analysis of substances .

Analytical Research

In analytical research, 4-(4-Methoxyphenyl)morpholine is valuable for its role in method development and validation. It can be used to calibrate instruments or as a reactant in developing new analytical techniques .

Pharmaceuticals

The morpholine ring is a common motif in pharmaceuticals, and 4-(4-Methoxyphenyl)morpholine is no exception. It’s used in the synthesis of various drugs, acting as a precursor or an intermediate in the production of active pharmaceutical ingredients .

属性

IUPAC Name |

4-(4-methoxyphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-11-4-2-10(3-5-11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAUAMNUAFGPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327786 | |

| Record name | 4-(4-Methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27347-14-4 | |

| Record name | 4-(4-Methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the new nitration process for 4-(4-Methoxyphenyl)morpholine?

A1: The research details a novel nitration process for 4-(4-Methoxyphenyl)morpholine that offers several advantages over traditional methods. The key improvement is the controlled addition of the 4-(4-Methoxyphenyl)morpholine nitric acid salt to concentrated sulfuric acid. This approach ensures a precise 1:1 molar ratio of the substrate and nitric acid, effectively preventing under- or over-nitration []. This control leads to a more robust and safer process with a 59% yield improvement, 30% capacity increase, and 40% waste reduction compared to previous methods [].

Q2: Are there any safety concerns associated with the nitration of 4-(4-Methoxyphenyl)morpholine?

A2: The research highlights that traditional nitration reactions can pose safety risks due to the potential for uncontrolled exothermic reactions and the formation of undesired byproducts. The newly developed process incorporates a detailed thermal hazard analysis, mitigating these risks and leading to a safer working environment [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。